molecular formula C10H18N4 B13344932 5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13344932
M. Wt: 194.28 g/mol
InChI Key: HGNFCGGNZBRBCH-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. The molecule is substituted with methyl groups at the 5- and 7-positions and an isopropyl group at the 2-position. This structural framework confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its reactivity and biological interactions.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

5,7-dimethyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H18N4/c1-6(2)9-12-10-11-7(3)5-8(4)14(10)13-9/h6-8H,5H2,1-4H3,(H,11,12,13)

InChI Key

HGNFCGGNZBRBCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC(=N2)C(C)C)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of enaminonitriles and benzohydrazides as starting materials is advantageous due to their availability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and alkylation reactions are common, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, highlighting differences in substituents, synthesis pathways, and biological activities:

Compound Substituents Key Properties/Activities References
5,7-Dimethyl-2-nitro-[1,2,4]triazolo[1,5-a]pyrimidine (Compound C) Nitro group at 2-position; methyl at 5,7-positions Explored as a high-energy density material (HEDM) with potential applications in explosives.
5-Methyl-2-nitro-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine Trifluoromethyl at 7-position; nitro at 2-position Enhanced thermal stability and detonation velocity compared to Compound C.
5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Ethyl groups at 5,7-positions Used as a ligand in coordination chemistry; steric effects influence metal-binding affinity.
2-(p-Bromobenzylthio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (B series) Benzylthio group at 2-position; bromine at para position on benzene ring Exceptional vasodilator activity (100% inhibition of NE-induced vasospasm at 10⁻⁴ M).
α-(5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides Thioacetamide side chain at 2-position Herbicidal activity against Brassica campestris and Echinochloa crusgalli at 100 ppm.
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Amino group at 2-position; methyl at 5,7-positions Intermediate in synthesizing fungicidal and herbicidal derivatives.

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance thermal stability and energetic performance, making them suitable for HEDMs . Hydrophobic Substituents: Para-substituted bromine on benzylthio derivatives (B series) significantly improves vasodilator activity due to enhanced lipophilicity and steric interactions . Amino vs. Thio Groups: Amino-substituted derivatives serve as intermediates, while thio/sulfonyl derivatives exhibit potent herbicidal and fungicidal activities .

Synthetic Flexibility :

  • The triazolo[1,5-a]pyrimidine core is amenable to functionalization via nucleophilic substitution, thionation (e.g., using P₄S₁₀), and cyclocondensation reactions .
  • Microwave-assisted synthesis and ionic liquid-mediated protocols improve yields for complex derivatives .

Biological Activity Trends :

  • Vasodilation : B-series compounds with bulky para-substituents show superior inhibition of vascular contraction compared to smaller analogs .
  • Herbicidal Activity : Thioacetamide derivatives disrupt plant growth at low concentrations, likely via inhibition of acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides .
  • Fungicidal Activity : Diheterocyclic derivatives (e.g., fused with oxadiazole) exhibit selective activity against Rhizoctonia solani, surpassing commercial fungicides like carbendazim .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Melting Point (°C) Solubility
5,7-Dimethyl-2-(propan-2-yl)-[core compound] C₁₁H₁₈N₄ Not reported Moderate in DMSO
2-(p-Bromobenzylthio)-5,7-dimethyl derivative C₁₅H₁₄BrN₄S 190–192 Low in water
5,7-Dimethyl-2-nitro derivative C₇H₇N₅O₂ 149–151 Soluble in acetone

Biological Activity

5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. It exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its synthesis, biological activity, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C11H19N3
  • Molecular Weight : 193.29 g/mol
  • IUPAC Name : this compound

The structure features a fused ring system that enhances its lipophilicity and interaction with biological targets. The presence of methyl and isopropyl groups contributes to its unique properties.

Table 1: Structural Features

FeatureDescription
Ring SystemFused triazole and pyrimidine rings
SubstituentsMethyl groups at positions 5 and 7; isopropyl group at position 2
LipophilicityEnhanced due to substituents

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. By binding to the active sites of these enzymes, it modulates critical signaling pathways associated with cell proliferation and survival. This inhibition can lead to significant effects in cancer treatment and other diseases influenced by kinase activity.

Pharmacological Applications

  • Anticancer Activity : The compound has shown promise as an anticancer agent due to its ability to inhibit kinases involved in tumor growth.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.
  • Antimicrobial Activity : The compound may exhibit antimicrobial effects against various pathogens.

Study on Anticancer Properties

A study demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of kinase activity leading to apoptosis in cancer cells .

Antioxidant Activity Evaluation

Research indicated that derivatives of this compound possess antioxidant properties. The structure-activity relationship showed that specific substitutions enhance antioxidant efficacy .

Synthesis Methods

The synthesis of this compound typically involves the condensation of suitable pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-4-methylpyrazole with isopropyl derivatives under basic conditions.

Table 2: Synthesis Overview

StepDescription
Reactants3-amino-4-methylpyrazole + isopropyl derivative
Reaction ConditionsBasic medium; heating required
YieldHigh yield reported in optimized conditions

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